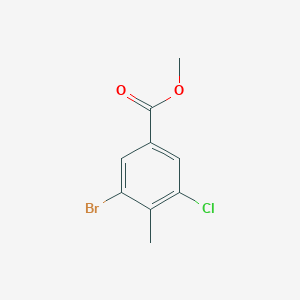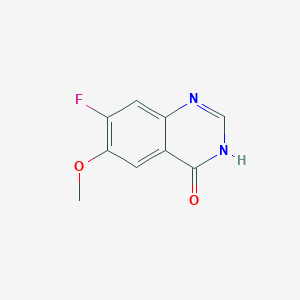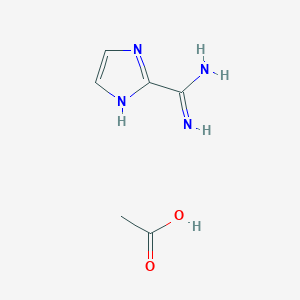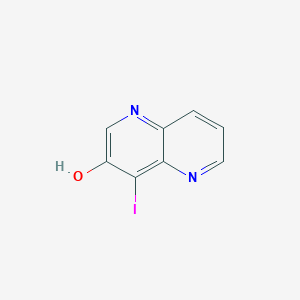
Methyl 3-Bromo-5-chloro-4-methylbenzoate
Descripción general
Descripción
Methyl 3-Bromo-5-chloro-4-methylbenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 .
Synthesis Analysis
The synthesis of polysubstituted benzenes like this compound often involves multiple steps and requires careful planning . The order of reactions is critical to the success of the synthesis, especially when introducing new substituents that are strongly affected by the directing effects of other substituents .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Improved Synthesis Methods
- Improved Preparation Techniques : A study by Liu et al. (2013) developed a convenient approach for the preparation of a complex compound using 2-bromo-4-methylbenzoic acid, which relates to the structural family of Methyl 3-Bromo-5-chloro-4-methylbenzoate (Liu et al., 2013).
Chemical Reactions and Properties
- Synthesis and Reactions of Related Compounds : Research by Dickinson and Iddon (1971) explored the synthesis and reactions of similar bromo and chloro substituted benzoic acids, contributing to the understanding of the chemical behavior of compounds like this compound (Dickinson & Iddon, 1971).
- Electrophilic Substitution Reactions : Clarke et al. (1973) described electrophilic substitution reactions for derivatives of benzo[b]thiophen, which is structurally related to this compound (Clarke et al., 1973).
Application in Drug Synthesis
- Synthesis of Anti-Cancer Drugs : A study by Sheng-li (2004) focused on the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, starting from 2-amino-5-methylbenzoic acid, which is structurally related to this compound (Sheng-li, 2004).
Studies on Structure-Property Relationships
- Thermodynamics of Halogenbenzoic Acids : Zherikova et al. (2016) investigated the thermodynamics of sublimation, fusion, vaporization, and solubility in halogenbenzoic acids, providing insights relevant to compounds like this compound (Zherikova et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Análisis Bioquímico
Biochemical Properties
Methyl 3-Bromo-5-chloro-4-methylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can bind to specific proteins, influencing their activity and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage level triggers noticeable biological responses. Additionally, high doses of this compound can cause toxic or adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular functions. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, this compound can localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
methyl 3-bromo-5-chloro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBFECHQHQLAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B1417670.png)
![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)
![N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417673.png)
![3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417675.png)
![2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B1417677.png)
![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)

![8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417681.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)
![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)



